Tco-peg8-tco is a synthetic compound characterized by the presence of two terminal trans-cyclooctene (TCO) groups linked by an eight-unit polyethylene glycol (PEG) chain. This compound is notable for its high reactivity and solubility, making it a valuable tool in bioorthogonal chemistry. The TCO moiety allows for rapid and selective reactions with tetrazine-containing compounds, forming stable covalent bonds without the need for metal catalysts or elevated temperatures. The PEG spacer enhances the compound's solubility in aqueous environments, facilitating its use in various biological applications.
The compound is available from multiple chemical suppliers, including AxisPharm and MedChemExpress, which provide detailed specifications and synthesis methods for Tco-peg8-tco. The compound has a CAS number of 2353409-67-1 and is often utilized in research for its unique properties related to bioconjugation and drug delivery systems.
Tco-peg8-tco is classified as a bioorthogonal reagent, specifically designed for use in click chemistry applications. Its structure allows it to serve as a linker in various biochemical and pharmaceutical contexts, particularly in the development of antibody-drug conjugates (ADCs) and other therapeutic agents.
The synthesis of Tco-peg8-tco typically involves several key steps:
The synthesis process requires careful control of reaction conditions to preserve the integrity of functional groups. The reaction usually occurs under mild conditions to avoid degradation. Industrial production methods follow similar synthetic routes but on a larger scale, ensuring high purity and consistency through stringent quality control measures.
The molecular formula for Tco-peg8-tco is , with a molecular weight of 564.7 g/mol. The structure features two TCO groups at either end of a PEG chain, which significantly influences its chemical reactivity and physical properties.
Tco-peg8-tco participates in several types of chemical reactions:
The reactions typically require mild conditions, enhancing their applicability in biological systems where harsh conditions could lead to unwanted side effects or degradation of sensitive biomolecules.
The mechanism of action for Tco-peg8-tco primarily involves its ability to undergo rapid bioorthogonal reactions with tetrazines. This process allows for targeted delivery of therapeutic agents, such as antibodies or small molecules, to specific tissues or cells by forming stable covalent bonds that do not require metal catalysts. This selectivity is particularly beneficial in developing antibody-drug conjugates, where precise targeting minimizes side effects while maximizing therapeutic efficacy.
Tco-peg8-tco exhibits high solubility in aqueous environments due to the hydrophilic nature of the polyethylene glycol chain. This property enhances its usability in biological applications where solubility is crucial.
The compound's reactivity is defined by the presence of the TCO moiety, which allows for rapid and selective reactions with tetrazine-containing compounds. The absence of metal catalysts in these reactions further emphasizes its compatibility with biological systems.
Tco-peg8-tco has numerous scientific applications:
The IEDDA reaction between TCO and tetrazine groups is a cornerstone of bioorthogonal chemistry, characterized by rapid kinetics and biocompatibility. TCO-PEG8-TCO leverages this reaction through the following mechanisms:
Table 1: Key Characteristics of TCO-PEG8-TCO in IEDDA Reactions
Property | Specification | Impact on IEDDA Performance |
---|---|---|
TCO Reactivity | High strain energy (k > 1,000 M⁻¹s⁻¹) | Ultrafast tetrazine ligation |
PEG8 Length | 8 ethylene glycol units (~35 Å) | Balances solubility and steric accessibility |
Molecular Weight | 716.90 Da | Optimal size for cellular uptake |
Hydrophilicity (Log P) | Predicted: -2.1 | Enables reactions in aqueous buffers |
Research Considerations: TCO groups naturally isomerize to low-reactivity cis-cyclooctene (CCO) with a short half-life, limiting long-term storage. Strategies like lyophilization and cold-chain storage (-20°C) are recommended to preserve reactivity [1] [3] [4].
TCO-PEG8-TCO belongs to a broader class of TCO-functionalized PEG linkers. Its performance is contextualized below against key variants:
Table 2: Functional Comparison of TCO-PEGn-X Linkers
Linker | Terminal Group (X) | Primary Application | Solubility (aq. buffer) | Key Advantage |
---|---|---|---|---|
TCO-PEG8-TCO | TCO (symmetric) | Biomolecule crosslinking | 28 mg/mL | Dual reactivity for multimerization |
TCO-PEG8-acid | Carboxylic acid | PROTAC linker synthesis | 22 mg/mL | Amine coupling via EDC chemistry |
TCO-PEG8-NHS ester | NHS ester | Antibody/protein labeling | 18 mg/mL | Direct amine conjugation |
TCO-PEG4-TCO | TCO (symmetric) | Short-linker applications | 15 mg/mL | Reduced flexibility for rigidity |
PEG Length Optimization:Shorter PEG chains (e.g., PEG4 in TCO-PEG4-TCO) increase rigidity but reduce solubility and payload distancing. Conversely, longer spacers like PEG12 enhance solubility but may promote non-specific binding. PEG8 strikes an optimal balance for most in vitro applications, evidenced by its use in PROTAC synthesis where extended linkers minimize steric clashes between E3 ligase and target protein ligands [4] [5] [8].
Solubility and Stability:PEG8 derivatives universally outperform shorter analogs in aqueous solubility. TCO-PEG8-acid dissolves at >20 mg/mL in PBS, while TCO-PEG3-acid requires organic co-solvents. However, all TCO derivatives share instability via isomerization to CCO, necessitating similar handling precautions [5] [8].
Table 3: Solubility and Stability Trends Across PEG Lengths
PEG Units | Linker Example | Solubility in Water (mg/mL) | Steric Flexibility | Stability (TCO t₁/₂) |
---|---|---|---|---|
3 | TCO-PEG3-acid | ≤10 | Low | <7 days (4°C) |
4 | TCO-PEG4-NHS ester | 15 | Moderate | <7 days (4°C) |
8 | TCO-PEG8-TCO | >25 | High | <10 days (4°C) |
12 | TCO-PEG12-acid | >30 | Very High | <10 days (4°C) |
Design Implications: The choice between symmetric (TCO-PEG8-TCO) and asymmetric (e.g., TCO-PEG8-NHS) linkers depends on the application. Asymmetric linkers enable sequential conjugation (e.g., initial NHS coupling to antibodies, followed by tetrazine ligation), while symmetric variants excel in creating tetrazine-bridged networks [3] [5].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7